1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride
Overview
Description
1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9NO3S·HCl. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine-3-carboxylic acid with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The hydrochloride salt form is typically obtained by reacting the free acid with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiomorpholine precursor.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: N-alkyl or N-acyl thiomorpholine derivatives.
Scientific Research Applications
1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiomorpholine-3-carboxylic acid: A precursor in the synthesis of 1-Oxo-1lambda4-thiomorpholine-3-carboxylic acid hydrochloride.
Thiomorpholine-3-sulfone: An oxidized derivative with different chemical properties.
N-alkyl thiomorpholine derivatives: Compounds with alkyl groups attached to the nitrogen atom, exhibiting different reactivity and applications.
Uniqueness: this compound is unique due to its specific oxidation state and the presence of both nitrogen and sulfur atoms in its structure. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S.ClH/c7-5(8)4-3-10(9)2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGMNTLLDOSUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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